2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a chlorine atom, a nitro group, and a 5-methyl-1,2-oxazol-3-yl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Oxazole Ring: The construction of the 1,2-oxazole ring can be achieved through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide linkage, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially affecting the oxazole ring.
Scientific Research Applications
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxazole ring and benzamide moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZREGGPLYTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351254 |
Source
|
Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313223-89-1 |
Source
|
Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.